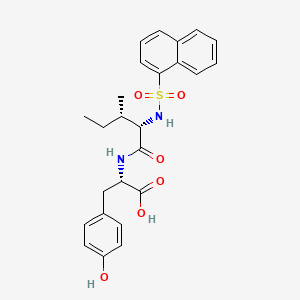
N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine is a synthetic compound that combines the structural features of naphthalene, isoleucine, and tyrosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine typically involves the reaction of naphthalene-1-sulfonyl chloride with L-isoleucine and L-tyrosine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the sulfonyl group can produce thiol derivatives.
科学的研究の応用
N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving protein labeling and tracking due to its fluorescent properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or reactivity.
作用機序
The mechanism of action of N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA or proteins, while the isoleucine and tyrosine residues can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine.
Dansyl chloride: Another naphthalene derivative used in protein labeling.
Naphthalene-1-thiol: A compound with a thiol group instead of a sulfonyl group.
Uniqueness
This compound is unique due to its combination of naphthalene, isoleucine, and tyrosine, which imparts specific chemical and biological properties. Its ability to interact with biological molecules through multiple functional groups makes it a versatile tool in scientific research.
特性
CAS番号 |
773858-04-1 |
|---|---|
分子式 |
C25H28N2O6S |
分子量 |
484.6 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H28N2O6S/c1-3-16(2)23(24(29)26-21(25(30)31)15-17-11-13-19(28)14-12-17)27-34(32,33)22-10-6-8-18-7-4-5-9-20(18)22/h4-14,16,21,23,27-28H,3,15H2,1-2H3,(H,26,29)(H,30,31)/t16-,21-,23-/m0/s1 |
InChIキー |
HUVGXNQLWNGTEJ-YROCYRMSSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid](/img/structure/B12522347.png)
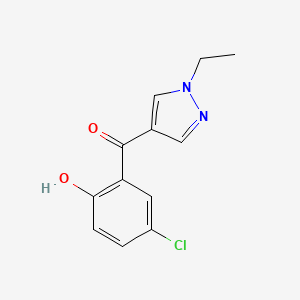
![3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate](/img/structure/B12522366.png)

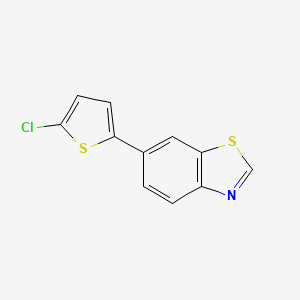

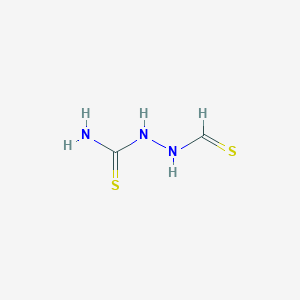
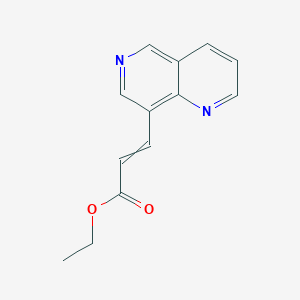
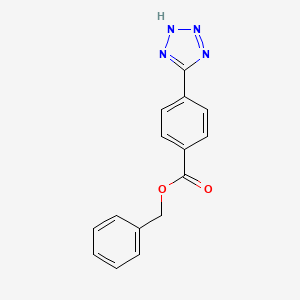
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
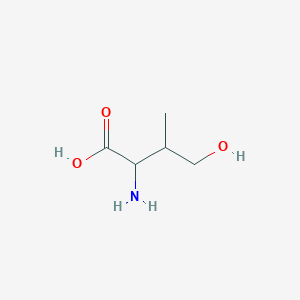
![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
